Home > Products > Screening Compounds P9884 > Gamitrinib TPP hexafluorophosphate
Gamitrinib TPP hexafluorophosphate - 1131626-47-5

Gamitrinib TPP hexafluorophosphate

Catalog Number: EVT-2698859
CAS Number: 1131626-47-5
Molecular Formula: C52H65F6N3O8P2
Molecular Weight: 1036.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamitrinib TPP hexafluorophosphate is a novel compound designed as a mitochondrial-targeted inhibitor of Heat Shock Protein 90, or HSP90. This compound aims to harness the therapeutic potential of targeting mitochondria in cancer treatment and other diseases. Gamitrinib TPP hexafluorophosphate is classified as an anti-cancer agent that can also be explored for applications in neurodegenerative diseases and viral infections.

Source and Classification

Gamitrinib TPP hexafluorophosphate is derived from the combination of the HSP90 inhibitor 17-allylamino-geldanamycin and a triphenylphosphonium moiety, which facilitates its accumulation in mitochondria. This compound falls under the category of mitochondrial-targeted anti-tumor agents, specifically designed to interfere with mitochondrial protein folding and function, thus enhancing its therapeutic efficacy against cancer cells while minimizing effects on normal cells .

Synthesis Analysis

The synthesis of Gamitrinib TPP hexafluorophosphate involves a multi-step chemical process. The initial steps include the solubilization of Gamitrinib powder in dimethyl sulfoxide, followed by dilution in a mixture containing polysorbate 80, lecithin, and sucrose in sterile water for injection. The final formulation results in a concentration of approximately 5 mg/mL of Gamitrinib, combined with other stabilizers to ensure its efficacy during preclinical studies .

The chemical structure consists of a hexylamine linker connecting the HSP90 inhibitor to the triphenylphosphonium carrier, allowing for selective mitochondrial targeting. This unique structure enhances its accumulation in mitochondria by a factor of 106 compared to cytosolic levels .

Molecular Structure Analysis

The molecular formula for Gamitrinib TPP hexafluorophosphate is C52H65F6N3O8P2C_{52}H_{65}F_6N_3O_8P_2, with a molecular weight of approximately 1036.03 g/mol. The compound features a complex structure that includes multiple functional groups allowing it to interact effectively with mitochondrial proteins and facilitate its mechanism of action .

Chemical Reactions Analysis

Gamitrinib TPP hexafluorophosphate undergoes several chemical reactions that are critical for its function as an HSP90 inhibitor. Upon administration, it selectively binds to mitochondrial-localized members of the HSP90 family, including TNF receptor-associated protein-1. This binding leads to significant alterations in mitochondrial dynamics, such as the induction of mitophagy—an essential process for maintaining mitochondrial quality control .

The treatment with Gamitrinib TPP has been shown to stabilize PINK1 protein levels and induce ubiquitination at Ser65, facilitating Parkin recruitment to damaged mitochondria .

Mechanism of Action

The mechanism by which Gamitrinib TPP hexafluorophosphate exerts its effects primarily revolves around its ability to inhibit HSP90 within mitochondria. This inhibition disrupts the folding and stability of client proteins critical for mitochondrial function. As a result, this leads to an accumulation of misfolded proteins, triggering stress responses such as the mitochondrial unfolded protein response (UPR) .

Additionally, the compound's action promotes mitophagy—where damaged mitochondria are selectively degraded—thereby enhancing cellular health and potentially leading to apoptosis in cancer cells while sparing normal cells .

Physical and Chemical Properties Analysis

Gamitrinib TPP hexafluorophosphate is characterized by several physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide at concentrations up to 40 mg/mL.
  • Stability: The compound should be stored at low temperatures (−20°C) for long-term stability.
  • Purity: The compound exhibits high purity (>99%) upon synthesis, ensuring minimal contamination during experimental applications .
Applications

Gamitrinib TPP hexafluorophosphate holds significant promise in various scientific applications:

  • Cancer Therapy: Its primary application is as an anti-cancer agent targeting tumors that rely on mitochondrial function for survival.
  • Neurodegenerative Diseases: The compound can be investigated for its potential benefits in diseases like Alzheimer's or Parkinson's by modulating mitochondrial dynamics.
  • Viral Infections: Given its ability to regulate cell cycle and homeostasis, it may also be useful in studying viral pathogenesis and developing antiviral therapies .
Molecular Mechanisms of Mitochondrial-Targeted HSP90 Inhibition

Structural Basis of Mitochondrial Matrix Localization

Gamitrinib Triphenylphosphonium hexafluorophosphate (Gamitrinib Triphenylphosphonium) achieves mitochondrial compartmentalization through its covalent structure, which combines the Heat Shock Protein 90 inhibitory pharmacophore of 17-Allylamino-17-demethoxygeldanamycin (17-Allylamino-17-demethoxygeldanamycin) with a lipophilic triphenylphosphonium cation via an alkyl linker [2] [7] [10]. The triphenylphosphonium moiety exploits the high negative mitochondrial membrane potential (ΔΨm, typically -180 mV in cancer cells) to drive electrophoretic accumulation across mitochondrial membranes. This results in a 106-fold enrichment in the mitochondrial matrix compared to cytosolic concentrations, as quantified by mass spectrometry of subcellular fractions [7]. The hexafluorophosphate counterion enhances solubility without compromising mitochondrial uptake kinetics.

Table 1: Structural Components Enabling Mitochondrial Targeting

ComponentRole in Mitochondrial LocalizationConsequence
TriphenylphosphoniumElectrophoretic carrier driven by ΔΨmNanomolar intramitochondrial concentrations achieved within minutes of exposure
C10 alkyl linkerSpacer between pharmacophore and carrierOptimal positioning within Heat Shock Protein 90 ATP-binding pocket
17-Allylamino-17-demethoxygeldanamycin coreHeat Shock Protein 90 ATPase inhibitory moduleSelective inhibition of mitochondrial chaperones
HexafluorophosphateSolubilizing counterionEnhanced bioavailability while preserving membrane permeability

This subcellular targeting specificity confines the drug’s primary activity to mitochondrial matrix chaperones, minimizing off-target effects on cytosolic Heat Shock Protein 90 or endoplasmic reticulum Heat Shock Protein 90 [10].

Disruption of Mitochondrial Proteostasis via TNF Receptor Associated Protein 1/Heat Shock Protein A9 Chaperone Networks

Within the mitochondrial matrix, Gamitrinib Triphenylphosphonium potently inhibits the ATPase domains of molecular chaperones TNF Receptor Associated Protein 1 (a mitochondrial Heat Shock Protein 90 homolog) and Glucose Regulated Protein 75 (mitochondrial Heat Shock Protein 70), disrupting their protein folding functions [4] [9]. Biochemical assays demonstrate direct binding to TNF Receptor Associated Protein 1 with sub-micromolar affinity (IC50 ≈ 0.35 μM), impairing conformational regulation of client proteins. This inhibition collapses the multi-chaperone complex comprising TNF Receptor Associated Protein 1, Glucose Regulated Protein 75, and Heat Shock Protein 60, leading to:

  • Rapid accumulation of misfolded proteins within mitochondria, quantified by increased detergent-insoluble protein aggregates in mitochondrial fractions [9]
  • Loss of electron transport chain integrity due to defective folding of Complex II subunits succinate dehydrogenase complex iron sulfur subunit B and succinate dehydrogenase complex flavoprotein subunit
  • Mitochondrial unfolded protein response activation involving upregulation of Heat Shock Protein 60, Lon Protease 1, and caseinolytic mitochondrial matrix peptidase proteolytic subunit mRNA [4]

Table 2: Proteostatic Collapse in Tumor Mitochondria

Chaperone TargetClient Proteins AffectedFunctional Consequence
TNF Receptor Associated Protein 1Succinate dehydrogenase complex subunitsImpaired oxidative phosphorylation and reactive oxygen species dysregulation
Glucose Regulated Protein 75Mitochondrial import machinery proteinsReduced protein import efficiency
Heat Shock Protein 60Ornithine transcarbamylase foldingUrea cycle disruption; resembles ΔOrnithine transcarbamylase-mitophagy trigger [4]

This proteotoxicity occurs independently of mitochondrial membrane depolarization, distinguishing it from uncoupler-induced stress [4] [9].

Induction of PTEN Induced Kinase 1/Parkin RBR E3 Ubiquitin Protein Ligase-Mediated Mitophagy Pathways

Gamitrinib Triphenylphosphonium triggers canonical PTEN Induced Kinase 1/Parkin RBR E3 Ubiquitin Protein Ligase mitophagy through a mechanism involving:

  • PTEN Induced Kinase 1 stabilization on the outer mitochondrial membrane due to impaired mitochondrial protein import efficiency [4]. Accumulation is detectable within 4–8 hours of exposure.
  • Phosphorylation of ubiquitin at Serine 65 by activated PTEN Induced Kinase 1, creating recruitment sites for Parkin RBR E3 Ubiquitin Protein Ligase [4].
  • Parkin RBR E3 Ubiquitin Protein Ligase activation and mitochondrial translocation demonstrated using high-content imaging of green fluorescent protein-Parkin RBR E3 Ubiquitin Protein Ligase-expressing cells, showing complete translocation within 8 hours [4].
  • Downstream mitophagy execution via:
  • Ubiquitination of outer mitochondrial membrane proteins (Tomm20, Mitofusin 1, Mitofusin 2)
  • Recruitment of autophagy receptors (Neighbor of BRCA1 gene 1, Nuclear Dot Protein 52, Sequestosome 1, Optineurin, Tax1 Binding Protein 1)
  • Formation of mitophagosomes confirmed using mitoKeima assays (acidic/neutral fluorescence ratio increase >5-fold) [4]

Notably, this pathway is activated in primary human fibroblasts and induced neurons, demonstrating physiological relevance beyond cancer models. The process requires mitochondrial proteotoxic stress but occurs without complete mitochondrial membrane potential loss, distinguishing it from carbonyl cyanide m-chlorophenyl hydrazine-induced mitophagy [4] [9].

Modulation of B-Cell CLL/Lymphoma 2 Family Protein Dynamics in Apoptotic Signaling

Gamitrinib Triphenylphosphonium intersects with mitochondrial apoptosis pathways via integrated stress response-mediated regulation of B-Cell CLL/Lymphoma 2 family proteins:

  • PERK-dependent integrated stress response activation triggered by mitochondrial proteotoxicity, leading to eukaryotic translation initiation factor 2 alpha phosphorylation and activating transcription factor 4 upregulation [1] [7].
  • Transcriptional induction of pro-apoptotic BH3-only proteins, particularly Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa), which selectively antagonizes myeloid cell leukemia 1 [7].
  • Ubiquitin Specific Peptidase 9 X-Linked downregulation – a deubiquitinase stabilizing myeloid cell leukemia 1 – causing accelerated myeloid cell leukemia 1 proteasomal degradation (≥80% reduction within 16 hours) [7].

Table 3: B-Cell CLL/Lymphoma 2 Family Modulation in Apoptotic Priming

TargetRegulatory ChangeFunctional Consequence
Myeloid cell leukemia 1Protein degradation via ubiquitinationLoss of anti-apoptotic restraint on BAK/BAX activation
Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa)PERK-dependent transcriptional upregulationSelective myeloid cell leukemia 1 neutralization
Ubiquitin Specific Peptidase 9 X-LinkedIntegrated stress response-mediated suppressionReduced deubiquitination of myeloid cell leukemia 1 and other apoptosis regulators
B-Cell CLL/Lymphoma 2/B-Cell CLL/Lymphoma Extra LargeUnchanged expression levelsPermits synthetic lethality with BH3 mimetics [3]

This remodeling creates mitochondrial priming whereby co-treatment with BH3 mimetics (e.g., ABT-263, Obatoclax) induces synergistic apoptosis across therapy-resistant malignancies, including venetoclax-resistant leukemia and glioblastoma patient-derived xenografts [3] [7]. Bliss synergy scores exceed 15 in >80% of tested cancer models, confirming broad potentiation of apoptosis through B-Cell CLL/Lymphoma 2 family modulation [7].

Properties

CAS Number

1131626-47-5

Product Name

Gamitrinib TPP hexafluorophosphate

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate

Molecular Formula

C52H65F6N3O8P2

Molecular Weight

1036.0 g/mol

InChI

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1

InChI Key

NFIBTCZSRLMDOD-WLXHSWTPSA-O

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F

Solubility

not available

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.